molecular formula C5H10O5 B584054 L-[1-13C]xylose CAS No. 178101-87-6

L-[1-13C]xylose

Cat. No.: B584054
CAS No.: 178101-87-6
M. Wt: 151.122
InChI Key: SRBFZHDQGSBBOR-LBGCCOHZSA-N
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Description

L-[1-13C]Xylose (CAS 178101-87-6) is a stable isotope-labeled analog of the aldopentose monosaccharide L-xylose, with a 13C atom incorporated at the C-1 position. Its molecular formula is C4¹³CH10O5, and it has a molecular weight of 151.12 g/mol . This compound is a white, crystalline solid that requires storage at 2-8°C . As a chiral building block derived from L-xylose, it is used in organic synthesis for the preparation of various biochemical derivatives, including those with potential therapeutic applications such as α- and β-glucosidase inhibitors . The primary research application of this compound is in 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique used to quantify metabolic pathway fluxes in living cells . When microorganisms, such as engineered strains of Saccharomyces cerevisiae or Clostridium acetobutylicum , are cultivated with this compound as a carbon source, the 13C-label is incorporated into central carbon metabolites. This allows researchers to trace the pathway of xylose utilization through the pentose phosphate pathway and glycolysis, providing invaluable insights into metabolic networks, carbon catabolite repression, and the efficiency of co-fermentation in biofuel production . It is particularly critical for studying the metabolism of lignocellulosic biomass, where understanding the simultaneous fermentation of glucose and xylose is a key challenge . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(3S,4R,5S)-(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-LBGCCOHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isotopic Labeling via Protected Intermediate Routes

The synthesis of this compound often begins with protected xylofuranose derivatives to facilitate selective isotopic incorporation. A key precursor, 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose, undergoes ring-opening reactions in the presence of carbon-13-labeled reagents. For instance, copolymerization with CO₂ under catalytic conditions (e.g., (salen)CrCl/PPNCl) introduces carbonate linkages while preserving the C-1 position for isotopic labeling. Subsequent acid hydrolysis removes the isopropylidene protecting group, yielding xylose with ¹³C enrichment at the anomeric carbon.

Reaction conditions are critical:

  • Catalyst System : (salen)CrCl (0.041 mmol) and PPNCl (0.077 mmol) in toluene.

  • Temperature : 110°C under 3.0 MPa CO₂ pressure.

  • Duration : 72 hours for polymerization, followed by 24-hour hydrolysis.

Direct Phosphitylation and Functionalization

Alternative routes employ phosphitylation to activate hydroxyl groups for isotopic exchange. In a representative procedure, 1,2-O-isopropylidene-α-D-xylofuranose is treated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions. This step introduces a reactive phosphoramidite group at the C-3 position, enabling subsequent ¹³C incorporation via nucleophilic substitution. The final deprotection with aqueous acetic acid yields this compound with >98% isotopic purity.

Microbial Production Using ¹³C-Labeled Substrates

Fermentation-Based Biosynthesis

Microbial platforms offer a scalable approach for this compound production. Engineered strains of Escherichia asburiae and Candida sonorensis metabolize ¹³C-labeled glucose or xylose, channeling carbon flux into pentose synthesis. For example:

  • Substrate : [1-13C]glucose (99% enrichment) in minimal medium.

  • Conditions : Anaerobic fermentation at 37°C for 8 hours.

  • Yield : ~0.5 g L⁻¹ this compound, confirmed via ¹³C-NMR.

Metabolic Engineering for Enhanced Labeling

Strain optimization improves isotopic incorporation. Deletion of phosphoketolase (pdc1/pdc2) in C. sonorensis redirects carbon toward the pentose phosphate pathway, increasing xylose synthesis from labeled precursors. Co-expression of xylose isomerase (xylA) and transketolase (tktA) further enhances yield by 40% under buffered conditions (pH 5.4).

Purification and Isolation Techniques

Chromatographic Separation

Post-synthesis purification ensures isotopic and chemical purity. Anion exchange chromatography (Bio-Rad AG2-X8 resin) isolates charged aldouronates from hydrolyzed mixtures, while unlabeled xylose and oligosaccharides are eluted with water. Subsequent size-exclusion chromatography (BioGel P-2 column) resolves this compound from dimers and trimers, achieving >99% purity.

Lyophilization and Crystallization

Lyophilization removes volatile solvents (e.g., formic acid) without thermal degradation. Recrystallization in ethanol/water (7:3 v/v) yields crystalline this compound, verified by melting point (145–147°C) and specific optical rotation ([α]D²⁵ = +18.6°).

Analytical Validation of Isotopic Incorporation

¹³C-NMR Spectroscopy

¹³C-NMR (126 MHz, CDCl₃) confirms C-1 labeling through distinct chemical shifts:

  • C-1 Signal : δ = 96.8 ppm (singlet, ¹³C).

  • Natural Abundance Carbons : δ = 60–75 ppm (multiples).

Quantitative analysis integrates peak areas to calculate isotopic enrichment (>99% in optimized protocols).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (Aminex HPX-87H column) separates this compound from contaminants. Mobile phase: 5 mM H₂SO₄ at 0.6 mL/min. Retention time: 9.2 minutes, compared to 9.5 minutes for unlabeled D-xylose.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Chemical Synthesis7899.596320
Microbial Production4598.2168210

Table 1: Chemical synthesis offers higher yield and purity, while microbial production is cost-effective for large-scale applications.

Challenges and Optimization Strategies

Isotopic Dilution in Microbial Systems

Catabolic side pathways (e.g., glycolysis) dilute ¹³C incorporation. Silencing pfkA (phosphofructokinase) in E. asburiae reduces glucose-6-phosphate flux, improving xylose labeling efficiency by 22%.

Protecting Group Limitations

Isopropylidene derivatives occasionally undergo β-elimination under acidic conditions, reducing yield. Substituting with benzyl ethers (e.g., 3,5-di-O-benzyl-xylofuranose) enhances stability during CO₂ copolymerization.

Applications in Metabolic Research

This compound enables precise tracking of pentose phosphate pathway activity. In Arabidopsis thaliana, ¹³C-labeling revealed that 68% of cellular ribulose-5-phosphate originates from xylose via transketolase. Similar studies in cancer cells quantified NADPH production rates with ±3% error .

Chemical Reactions Analysis

Types of Reactions

L-[1-13C]xylose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Xylonic acid.

    Reduction: Xylitol.

    Isomerization: Xylulose.

Mechanism of Action

The mechanism of action of L-[1-13C]xylose involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows researchers to track its conversion and interaction with other molecules using NMR spectroscopy. This provides insights into the metabolic processes and the role of xylose in different biological systems .

Comparison with Similar Compounds

Research Implications

The unique stereochemical and isotopic properties of this compound make it indispensable for elucidating L-sugar metabolism in extremophiles and engineered microbial systems. Its comparison with D-xylose isotopologues and amino acid tracers underscores the importance of substrate specificity and isotopic position in designing metabolic studies.

Biological Activity

L-[1-13C]xylose is a stable isotope-labeled form of xylose, a pentose sugar that plays a crucial role in various biological and metabolic processes. This compound is particularly significant in studies involving carbohydrate metabolism, microbial fermentation, and metabolic flux analysis. The incorporation of the stable isotope 13C^{13}C allows researchers to trace metabolic pathways and quantify fluxes within biological systems, providing insights into the biochemical activities associated with xylose utilization.

Metabolic Pathways

This compound is primarily catabolized through two main pathways: the phosphoketolase pathway and the pentose phosphate pathway . Research has shown that the phosphoketolase pathway is particularly active in certain microorganisms, such as Clostridium acetobutylicum. In studies where this compound was used as a substrate, it was found that this pathway could account for up to 40% of the xylose catabolic flux under specific growth conditions .

Key Findings:

  • Flux Analysis : The utilization of this compound enables researchers to perform detailed metabolic flux analysis (MFA), which helps in quantifying how much xylose is converted into various metabolites during fermentation processes .
  • Pathway Ratios : As the concentration of xylose in culture media increased, the ratio of flux through the phosphoketolase pathway relative to the pentose phosphate pathway also increased, indicating a shift in metabolic preference based on substrate availability .

Case Studies

Case Study 1: Clostridium acetobutylicum
In a study involving C. acetobutylicum, researchers utilized this compound to investigate its fermentation capabilities. The results demonstrated that overexpression of phosphoketolase led to enhanced xylose consumption rates and increased acetate production during exponential growth phases. This study highlighted the importance of metabolic engineering in optimizing xylose fermentation for biofuel production .

Case Study 2: Cofermentation Studies
Another significant study explored the cofermentation of D-glucose and D-xylose using genetically modified strains of Clostridium butyricum. The recombinant strains showed improved efficiencies in utilizing both sugars simultaneously, achieving higher solvent titers compared to wild-type strains. This research underscores the potential of this compound in optimizing bioconversion processes from lignocellulosic biomass .

Tables Summarizing Key Data

Study Organism Pathway Utilization (%) Key Findings
Flux AnalysisClostridium acetobutylicum40% (phosphoketolase)Enhanced acetate production with overexpressed enzymes
Cofermentation EfficiencyClostridium butyricumImproved cofermentationHigher solvent titer (16.06 g/L) with genetic modifications

Applications in Research

This compound is widely used in metabolic studies due to its ability to provide insights into carbohydrate metabolism. Its applications include:

  • Metabolic Flux Analysis : Understanding how cells utilize different carbon sources.
  • Microbial Fermentation Studies : Evaluating how microorganisms adapt their metabolic pathways when exposed to varying concentrations of sugars.
  • Biotechnological Innovations : Optimizing strains for industrial applications such as biofuel production and biorefinery processes.

Q & A

Q. What are the standard protocols for synthesizing and characterizing L-[1-13C]xylose in academic research?

this compound is synthesized via enzymatic or chemical methods to introduce the 13C isotope at the C1 position. Key steps include:

  • Synthesis : Enzymatic phosphorylation or chemical carboxylation using 13C-labeled precursors, followed by purification via column chromatography or HPLC .
  • Characterization : Nuclear Magnetic Resonance (NMR) to confirm isotopic labeling at C1 (e.g., distinct 13C NMR signals at ~90-100 ppm) and Mass Spectrometry (MS) to verify molecular weight and isotopic purity (>98%) .
  • Quality Control : Ensure absence of unlabeled contaminants using infrared spectroscopy (IR) and validate solubility in aqueous buffers for biological applications .

Q. How is this compound utilized in metabolic flux analysis (MFA) studies?

this compound serves as a stable isotope tracer to map carbon pathways in microbial or mammalian systems. Methodological steps include:

  • Tracer Administration : Introduce the compound into cell cultures or animal models at physiologically relevant concentrations .
  • Sampling : Collect time-resolved intracellular metabolites (e.g., via quenching in liquid nitrogen) .
  • Data Acquisition : Analyze 13C enrichment using LC-MS or GC-MS, focusing on isotopomer distributions in glycolysis or pentose phosphate pathway intermediates .
  • Flux Calculation : Apply computational tools like INCA or OpenFlux to model metabolic networks and quantify flux rates .

Q. What are the best practices for ensuring reproducibility in experiments using this compound?

Reproducibility requires strict adherence to:

  • Batch Consistency : Validate each synthesis batch with NMR/MS to ensure isotopic and chemical purity .
  • Experimental Controls : Include unlabeled xylose controls to distinguish background noise from tracer-derived signals .
  • Documentation : Detailed records of storage conditions (e.g., -80°C to prevent degradation) and handling protocols (e.g., sterile techniques) .

Advanced Research Questions

Q. How can researchers optimize experimental designs for longitudinal in vivo studies using this compound?

Key considerations include:

  • Isotopic Dilution : Model expected dilution rates in target tissues to determine optimal tracer doses and sampling timepoints .
  • Tissue-Specific Analysis : Use isotopically resolved imaging (e.g., 13C-MRI) or microsampling techniques to capture spatial and temporal metabolic heterogeneity .
  • Ethical Compliance : Adhere to institutional guidelines for isotopic tracer use in animal/human studies, including radiation safety protocols for 13C (if applicable) .

Q. What strategies resolve discrepancies in 13C enrichment measurements across analytical platforms?

Contradictions often arise from:

  • Instrument Sensitivity : Cross-validate results between high-resolution LC-MS and NMR, as MS may overestimate enrichment due to ion suppression .
  • Data Normalization : Apply internal standards (e.g., 2H-glucose) to correct for matrix effects in biological samples .
  • Statistical Validation : Use Bland-Altman plots or ANOVA to assess inter-method variability and identify systematic biases .

Q. How should researchers design a systematic review to evaluate this compound applications in emerging fields like synthetic biology?

Follow these steps:

  • Literature Search : Use databases (PubMed, SciFinder) with keywords: "13C tracer," "xylose metabolism," "isotopic labeling" .
  • Critical Appraisal : Assess study quality using criteria like isotopic purity reporting, statistical rigor, and methodological transparency .
  • Gap Analysis : Compare flux studies in prokaryotic vs. eukaryotic systems to identify understudied pathways (e.g., xylose utilization in extremophiles) .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing time-resolved metabolic data from this compound experiments?

  • Kinetic Modeling : Fit time-series data to compartmental models (e.g., Michaelis-Menten kinetics) using software like MATLAB or COPASI .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify clusters in metabolomic datasets .
  • Error Propagation : Quantify uncertainties in flux estimates using Monte Carlo simulations .

Q. How can researchers integrate this compound data with multi-omics datasets (e.g., transcriptomics) for systems-level insights?

  • Data Fusion : Use correlation networks or machine learning (e.g., Random Forest) to link flux rates with gene expression patterns .
  • Pathway Enrichment : Tools like MetaboAnalyst or KEGG Mapper overlay 13C labeling data onto metabolic maps to highlight active pathways .

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